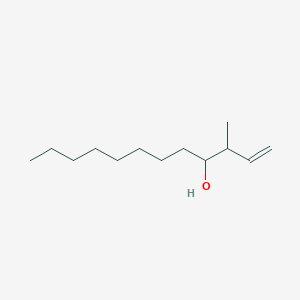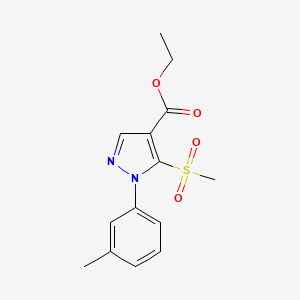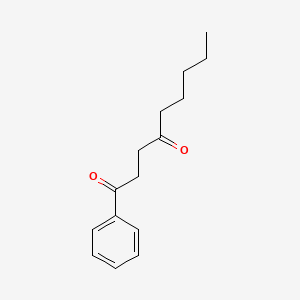![molecular formula C33H32Cl4N2O9 B14300863 N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea CAS No. 116584-25-9](/img/structure/B14300863.png)
N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea is a complex organic compound characterized by the presence of multiple hydroxyl and chloro groups attached to a phenyl ring, which is further linked to a urea core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea typically involves the reaction of 5-chloro-2-hydroxy-3-(hydroxymethyl)benzaldehyde with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis{[5-bromo-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea: Similar structure but with bromo groups instead of chloro groups.
N,N,N’,N’-Tetrakis{[5-fluoro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea: Similar structure but with fluoro groups instead of chloro groups.
Uniqueness
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea is unique due to the presence of chloro groups, which impart distinct chemical properties and reactivity. The combination of hydroxyl and chloro groups enhances its potential for diverse applications in various fields.
Eigenschaften
| 116584-25-9 | |
Molekularformel |
C33H32Cl4N2O9 |
Molekulargewicht |
742.4 g/mol |
IUPAC-Name |
1,1,3,3-tetrakis[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C33H32Cl4N2O9/c34-25-1-17(29(44)21(5-25)13-40)9-38(10-18-2-26(35)6-22(14-41)30(18)45)33(48)39(11-19-3-27(36)7-23(15-42)31(19)46)12-20-4-28(37)8-24(16-43)32(20)47/h1-8,40-47H,9-16H2 |
InChI-Schlüssel |
MINGQLSBCJBEBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CN(CC2=C(C(=CC(=C2)Cl)CO)O)C(=O)N(CC3=C(C(=CC(=C3)Cl)CO)O)CC4=C(C(=CC(=C4)Cl)CO)O)O)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


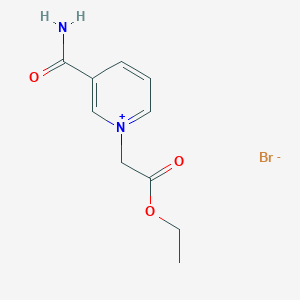
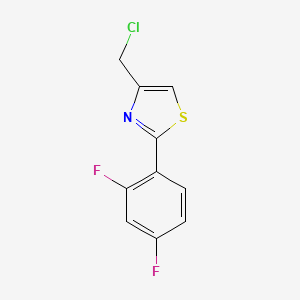
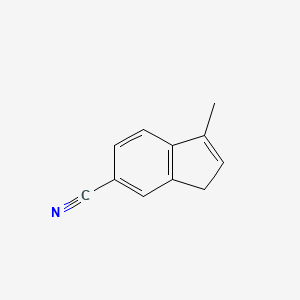
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
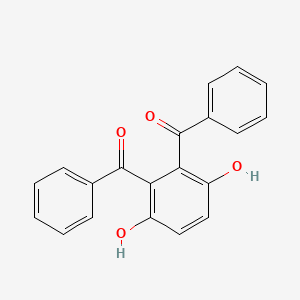
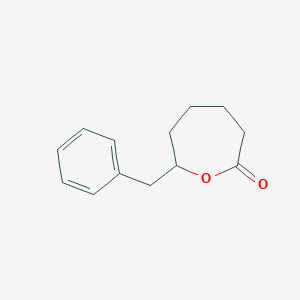

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)


